S-Benzyl-DL-homocysteine

Cancer Biology Liver Regeneration Methionine Antagonism

For researchers demanding functional precision, S-Benzyl-DL-homocysteine (CAS 1017-76-1) is the indispensable building block. Its S-benzyl moiety provides unique steric bulk and lipophilicity critical for specific target engagement in methionine metabolism studies—a biological effect irreplaceable by smaller alkyl analogs. This racemic DL-form is the optimal precursor for high-yield papain-catalyzed enzymatic resolution into chirally pure L- and D-isomers (≥80% yield). Validate your enzyme inhibition assays or synthesize labeled methionine for metabolic tracing with the compound that rat liver regeneration studies have confirmed as a critical reference standard.

Molecular Formula C11H15NO2S
Molecular Weight 225.31 g/mol
CAS No. 1017-76-1
Cat. No. B091986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Benzyl-DL-homocysteine
CAS1017-76-1
SynonymsS-BENZYL-DL-HOMOCYSTEINE
Molecular FormulaC11H15NO2S
Molecular Weight225.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSCCC(C(=O)O)N
InChIInChI=1S/C11H15NO2S/c12-10(11(13)14)6-7-15-8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)
InChIKeyKIPDMPPOTUGMPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 5 g / 100 g / 0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Benzyl-DL-homocysteine CAS 1017-76-1: Key Chemical Properties and Procurement Specifications


S-Benzyl-DL-homocysteine (CAS 1017-76-1) is a sulfur-containing amino acid derivative of homocysteine, characterized by a benzylthio group (-SCH₂C₆H₅) on a butanoic acid backbone . It is a key synthetic intermediate and biochemical tool. As a racemic mixture (DL-form), it provides a convenient starting material for the preparation of specific enantiomers or analogs for structure-activity relationship (SAR) studies, primarily in methionine metabolism and enzyme inhibition research .

Why S-Benzyl-DL-homocysteine Cannot Be Replaced by Generic Homocysteine Derivatives


Indiscriminate substitution of S-Benzyl-DL-homocysteine with other sulfur-containing amino acid analogs (e.g., ethionine, other S-alkyl-homocysteines) is not scientifically valid. The specific size, lipophilicity, and steric bulk of the benzyl group confer distinct biological activity and enzyme specificity that cannot be predicted from smaller alkyl chain analogs . Studies show that replacing the benzyl group with smaller n-propyl or i-propyl moieties results in a loss of statistically significant biological effect, underscoring the critical role of the benzyl moiety for specific target engagement [1].

Quantitative Evidence for Selecting S-Benzyl-DL-homocysteine Over Its Closest Analogs


Comparative Inhibitory Potency on Rat Liver Regeneration vs. S-Alkyl Analogs

S-Benzyl-DL-homocysteine produces a marked, statistically significant depression of liver regeneration in a rat partial hepatectomy model. This effect is not observed with close S-alkyl analogs at equimolar concentrations, demonstrating the unique requirement of the benzyl group for this specific biological activity [1].

Cancer Biology Liver Regeneration Methionine Antagonism

Efficient Enzymatic Resolution for Accessing Enantiopure Homocysteine Building Blocks

S-Benzyl-DL-homocysteine serves as an efficient substrate for enzymatic resolution to yield optically pure D- and L-isomers, a process that is not universally applicable to all homocysteine derivatives. The method provides both enantiomers in excellent yields, a critical advantage for synthesizing chirally pure peptides and other bioactive molecules [1].

Peptide Synthesis Enzymatic Resolution Chiral Chemistry

Stereospecific Oxidation by Amino Acid Oxidases for Enantiomer Differentiation

The enantiomers of S-benzylhomocysteine display strict stereospecificity in their oxidation by amino acid oxidases. The L-isomer is a substrate for L-amino acid oxidase, while the D-isomer is a substrate for D-amino acid oxidase, a clear and quantifiable difference from compounds lacking this structural feature [1].

Enzymology Amino Acid Metabolism Chiral Analysis

Distinct Metabolic Fate: Acetylation to N-Acetyl-S-benzylhomocysteine

In vivo, S-Benzyl-DL-homocysteine is metabolized via acetylation to form N-acetyl-S-benzylhomocysteine. This pathway differs from the direct metabolic fate of homocysteine itself, indicating that the benzyl group directs the molecule down a distinct detoxification and clearance route [1].

Drug Metabolism Detoxification In Vivo Processing

High-Value Application Scenarios for S-Benzyl-DL-homocysteine in Research and Industry


Synthesis of Enantiomerically Pure S-Benzylhomocysteine for Peptide and Drug Discovery

The racemic mixture (DL-form) is the ideal starting material for producing both S-Benzyl-L-homocysteine and S-Benzyl-D-homocysteine via enzymatic resolution. The robust, high-yielding papain-catalyzed method provides both isomers in high purity and yield (L-isomer 80%, D-isomer 89%), which are essential building blocks for synthesizing chirally pure, modified peptides and investigating stereospecific biological interactions [1].

Investigating Methionine Antagonism and Metabolic Pathway Interference

S-Benzyl-DL-homocysteine is a validated tool for studying methionine antagonism. Its unique ability to significantly inhibit rat liver regeneration, a property not shared by its S-n-propyl or S-i-propyl analogs, makes it a critical reference compound for in vivo studies exploring the role of methionine metabolism in cell proliferation, cancer, and liver function [2].

Precursor for Isotopically Labeled Methionine and Metabolic Tracers

The benzyl protecting group on sulfur makes this compound a key intermediate for synthesizing radiolabeled (e.g., 35S) or stable-isotope-labeled methionine. The efficient enzymatic resolution method is particularly suited for handling small quantities of valuable, labeled starting material. The resulting labeled methionine is then used in sophisticated metabolic tracing experiments to study protein synthesis, methylation pathways, and sulfur amino acid metabolism in complex biological systems [3].

Substrate for Characterizing Stereospecific Enzymes like Amino Acid Oxidases

The distinct and well-documented stereospecificity of its enantiomers toward L- and D-amino acid oxidases makes this compound a valuable tool for characterizing these enzymes. It can be used as a selective substrate in enzymatic assays to measure specific oxidase activity, study enzyme kinetics, or develop biosensors, offering a clear advantage over less specific substrates [4].

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